molecular formula C3H3KO4 B13775766 Propanedioic acid, monopotassium salt CAS No. 926-71-6

Propanedioic acid, monopotassium salt

Cat. No.: B13775766
CAS No.: 926-71-6
M. Wt: 142.15 g/mol
InChI Key: LBYLQJKRTJQVDQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedioic acid, monopotassium salt, also known as potassium hydrogen malonate, is a chemical compound with the formula C₃H₃KO₄. It is a white crystalline powder that is soluble in water and forms an acidic solution. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, monopotassium salt, can be synthesized by reacting propanedioic acid (malonic acid) with potassium hydroxide. The reaction is as follows:

C3H4O4+KOHC3H3KO4+H2O\text{C}_3\text{H}_4\text{O}_4 + \text{KOH} \rightarrow \text{C}_3\text{H}_3\text{KO}_4 + \text{H}_2\text{O} C3​H4​O4​+KOH→C3​H3​KO4​+H2​O

This reaction typically occurs in an aqueous solution, and the product is then crystallized out of the solution.

Industrial Production Methods

Industrial production of this compound, often involves the hydrolysis of dimethyl malonate or diethyl malonate. These esters are hydrolyzed in the presence of potassium hydroxide to yield the desired salt. The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, monopotassium salt, undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form carbon dioxide and water.

    Reduction: It can be reduced to form malonic acid.

    Substitution: It can undergo substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various metal salts can be used to replace the potassium ion.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Malonic acid.

    Substitution: Different metal malonates depending on the substituting cation.

Scientific Research Applications

Propanedioic acid, monopotassium salt, has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of barbiturates and other pharmaceuticals.

    Biology: It is used in studies involving metabolic pathways and enzyme inhibition.

    Medicine: It is explored for its potential use in drug formulations and as a buffering agent.

    Industry: It is used in the production of polymers, resins, and as a precursor for various chemical compounds.

Mechanism of Action

The mechanism of action of propanedioic acid, monopotassium salt, involves its ability to donate and accept protons, making it an effective buffering agent. It can interact with various enzymes and metabolic pathways, influencing biochemical reactions. The compound’s molecular targets include enzymes involved in the Krebs cycle and other metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Malonic acid: The parent compound of propanedioic acid, monopotassium salt.

    Dimethyl malonate: An ester derivative used in organic synthesis.

    Diethyl malonate: Another ester derivative with similar applications.

Uniqueness

This compound, is unique due to its solubility in water and its ability to form an acidic solution. This makes it particularly useful in applications requiring precise pH control and buffering capacity. Its potassium ion also provides specific reactivity that is different from other metal malonates.

Properties

CAS No.

926-71-6

Molecular Formula

C3H3KO4

Molecular Weight

142.15 g/mol

IUPAC Name

potassium;3-hydroxy-3-oxopropanoate

InChI

InChI=1S/C3H4O4.K/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+1/p-1

InChI Key

LBYLQJKRTJQVDQ-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)O)C(=O)[O-].[K+]

Related CAS

141-82-2 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.